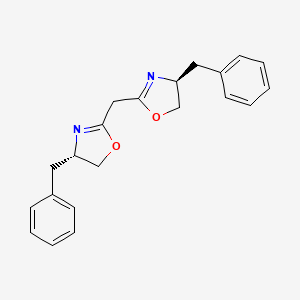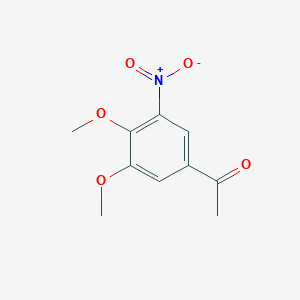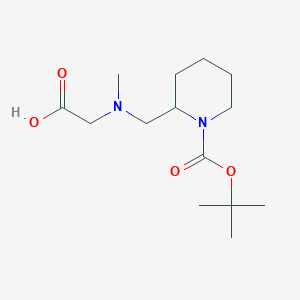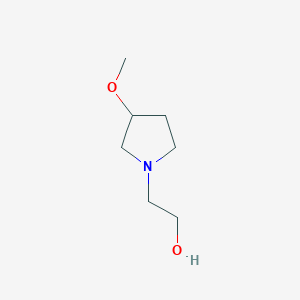
(R)-2,2'-Bis(di-p-tolylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Vue d'ensemble
Description
This compound is a type of phosphine, which are compounds that contain phosphorus. Phosphines are often used as ligands in the field of inorganic chemistry .
Molecular Structure Analysis
Phosphines typically have a tetrahedral molecular geometry around the phosphorus atom. The presence of the biphenyl group suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, reacting with electrophiles, and they can also coordinate to metal ions .Physical And Chemical Properties Analysis
Phosphines are typically colorless liquids or solids that have a strong, unpleasant odor. They are polar compounds and can participate in hydrogen bonding .Applications De Recherche Scientifique
Catalysis
Asymmetric Hydrogenation : This compound has been utilized in the synthesis of atropisomeric bis(dialkylarylphosphine) ligands. When combined with Rh(I) complexes, these ligands have shown high efficiency in asymmetric hydrogenations, achieving up to 98% yields and 98–99% enantiomeric excess (Miyashita et al., 1989).
Organic Synthesis Applications : It has been used in the bidirectional synthesis of biologically active compounds like cardinalin 3, showcasing its role in complex organic transformations (Govender et al., 2007).
Material Science and Chemistry
Synthesis of Sterically Encumbered Systems : The compound serves as a precursor in the synthesis of materials with low-coordinate phosphorus centers, highlighting its role in the development of novel materials (Shah et al., 2000).
Reusable Catalytic Complexes : Its derivatives have been studied in the context of reusable rhodium(I) bisphosphine complexes in catalytic homogeneous hydrogenation processes (Uehara & Bailar, 1982).
Development of Water-Soluble Metal Complexes : Modified versions of this compound have been synthesized for use in homogeneous rhodium-catalyzed asymmetric hydroformylation of styrene, demonstrating its versatility in creating water-soluble metal complexes (Rampf et al., 1999).
Mécanisme D'action
Target of Action
The primary targets of ®-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl are organic reactions . Tertiary phosphines, such as this compound, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions .
Mode of Action
This compound interacts with its targets through phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These interactions can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in radical generation and reactions .
Pharmacokinetics
The compound has a molecular weight of 59076 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the compound’s action is the promotion of various modern organic transformations .
Action Environment
The action, efficacy, and stability of ®-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl can be influenced by environmental factors such as light and temperature. For instance, the compound can promote hydrophosphinylation of unactivated alkenes under visible-light photocatalysis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44O4P2/c1-29-9-17-35(18-10-29)49(36-19-11-30(2)12-20-36)41-27-33(45-5)25-39(47-7)43(41)44-40(48-8)26-34(46-6)28-42(44)50(37-21-13-31(3)14-22-37)38-23-15-32(4)16-24-38/h9-28H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDRZQHVPTIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117211 | |
| Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365531-81-2 | |
| Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)







